3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Overview
Description
3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a unique combination of pyrazole, piperidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-propylpyrazole with appropriate reagents under controlled conditions.
Attachment of the Piperidine Moiety: The pyrazole derivative is then reacted with a piperidine derivative to form the intermediate compound.
Introduction of the Morpholine Group: Finally, the intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound.
Biological Studies: The compound is used in studies to investigate its effects on various biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)-: This compound shares the pyrazole and piperidine moieties but lacks the morpholine group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects.
Uniqueness
3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is unique due to its combination of pyrazole, piperidine, and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-3-8-24-16-19(17(2)21-24)15-22-9-4-5-18(14-22)6-7-20(25)23-10-12-26-13-11-23/h16,18H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJRMGIKJRQZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN2CCCC(C2)CCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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